molecular formula C12H7Cl2N3 B14151623 2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-40-1

2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B14151623
CAS No.: 89075-40-1
M. Wt: 264.11 g/mol
InChI Key: RKJWMJPOIDOJRN-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its imidazo[4,5-c]pyridine core, which is fused with a dichlorophenyl group. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloroaniline with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the disruption of cellular processes. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-1H-imidazo[4,5-c]pyridine
  • 2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-b]pyridine
  • 2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-d]pyridine

Uniqueness

2-(3,5-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine stands out due to its unique imidazo[4,5-c]pyridine core, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in biological applications compared to its analogs. The specific positioning of chlorine atoms also contributes to its enhanced biological activity and selectivity .

Properties

CAS No.

89075-40-1

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H7Cl2N3/c13-8-3-7(4-9(14)5-8)12-16-10-1-2-15-6-11(10)17-12/h1-6H,(H,16,17)

InChI Key

RKJWMJPOIDOJRN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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